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Compound of Interest

Compound Name: 3-Acetylphenanthrene

Cat. No.: B1329424

This guide provides a detailed overview of the spectroscopic data for 3-Acetylphenanthrene
(CAS No: 2039-76-1), a polycyclic aromatic hydrocarbon derivative. The information is intended
for researchers, scientists, and professionals in drug development and organic synthesis. The
document outlines available data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data
interpretation.

Chemical Structure and Overview

3-Acetylphenanthrene is an aromatic ketone with the molecular formula C16H120 and a
molecular weight of approximately 220.27 g/mol .[1] Its structure consists of a phenanthrene
backbone substituted with an acetyl group at the 3-position. This substitution significantly
influences the molecule's spectroscopic properties.

Structure of 3-Acetylphenanthrene
Caption: Numbered structure of 3-Acetylphenanthrene.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for 3-
Acetylphenanthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1329424?utm_src=pdf-interest
https://www.benchchem.com/product/b1329424?utm_src=pdf-body
https://www.benchchem.com/product/b1329424?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_2039-76-1_1HNMR.htm
https://www.benchchem.com/product/b1329424?utm_src=pdf-body
https://www.benchchem.com/product/b1329424?utm_src=pdf-body
https://www.benchchem.com/product/b1329424?utm_src=pdf-body
https://www.benchchem.com/product/b1329424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum provides information on the chemical environment of hydrogen
atoms. The experimental data below was obtained in deuterated chloroform (CDClIs) on a 400
MHz instrument.[1] While assignments were reportedly made using H-H COSY, specific
correlations to the structure are not publicly available.[1] The aromatic region (7.6-9.3 ppm)
shows complex splitting patterns characteristic of the phenanthrene ring system, while the
aliphatic region contains the singlet for the acetyl methyl group.[1]

Chemical Shift (8) ppm Description

9.230 Aromatic Proton

8.704 Aromatic Proton

8.071 Aromatic Proton

7.860 Aromatic Proton

7.855 Aromatic Proton

7.782 Aromatic Proton

7.680 Aromatic Proton

7.609 Aromatic Proton

2.739 Acetyl Methyl Protons (-CHs3)

Table 1: *H NMR chemical shifts for 3-
Acetylphenanthrene in CDCls.[1]

As of this review, experimental *3C NMR data for 3-Acetylphenanthrene is not readily
available in the public domain. However, based on the structure, the following chemical shifts
can be anticipated. The carbonyl carbon is expected to be significantly deshielded, appearing
far downfield. The methyl carbon will be the most shielded, appearing far upfield. The aromatic
carbons will resonate in the typical range for polycyclic aromatic hydrocarbons, with variations
due to the electronic effects of the acetyl substituent.
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Atom Type Expected Chemical Shift (d) ppm
Carbonyl (C=0) 195 - 205

Aromatic (Ar-C) 120 - 140

Methyl (-CHs) 25 - 30

Table 2: Expected 3C NMR chemical shift

ranges for 3-Acetylphenanthrene.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies. While a specific experimental spectrum for 3-
Acetylphenanthrene is not available, the key absorption bands can be predicted based on its

structure.
Expected
Functional Group Vibration Mode Wavenumber Intensity
(cm™)
Aromatic C-H Stretch 3100 - 3000 Medium
Acetyl C-H Stretch 2950 - 2850 Weak
Carbonyl C=0 Stretch 1700 - 1680 Strong
Aromatic C=C Stretch 1620 - 1450 Medium-Weak
Aromatic C-H Out-of-plane bend 900 - 675 Strong

Table 3: Predicted
characteristic IR
absorption bands for
3-
Acetylphenanthrene.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues. The data
below was obtained via electron ionization (El).

The mass spectrum is characterized by a prominent molecular ion peak [M]* at m/z 220,
consistent with the molecular formula C16H120.[1] The base peak is observed at m/z 205,
corresponding to the loss of a methyl group ([M-CHs]*).[1]

mlz Relative Intensity (%) Proposed Fragment
220 80.9 [C16H120]* (Molecular lon)
205 100.0 [M - CHs]*

177 50.4 [M - COCHs]* or [C14Hs]*
176 29.1 [C1aHg]*

Table 4: Key mass spectral
data for 3-Acetylphenanthrene
(El, 75 eV).[1]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic
methodologies.

NMR Spectroscopy Protocol

A sample of 3-Acetylphenanthrene (approx. 40 mg) is dissolved in a deuterated solvent,
commonly chloroform-d (CDCIs, 0.5 mL).[1] The solution is transferred to an NMR tube. *H and
13C NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[1][2]
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00

ppm.[2]

IR Spectroscopy Protocol

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is common.
For the KBr method, a small amount of the compound is ground with potassium bromide (KBr)
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and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR
spectrometer over a typical range of 4000-400 cm™1.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (El)
source. The sample is introduced directly into the ion source, which is heated (e.g., 150 °C).[1]
The molecules are bombarded with high-energy electrons (e.g., 70-75 eV) to induce ionization
and fragmentation.[1][2] The resulting ions are then separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a compound like 3-
Acetylphenanthrene is outlined below. This process involves acquiring data from multiple
techniques and integrating the results to confirm the chemical structure.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Acetylphenanthrene: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329424#spectroscopic-data-for-3-
acetylphenanthrene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1329424#spectroscopic-data-for-3-acetylphenanthrene-nmr-ir-ms
https://www.benchchem.com/product/b1329424#spectroscopic-data-for-3-acetylphenanthrene-nmr-ir-ms
https://www.benchchem.com/product/b1329424#spectroscopic-data-for-3-acetylphenanthrene-nmr-ir-ms
https://www.benchchem.com/product/b1329424#spectroscopic-data-for-3-acetylphenanthrene-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1329424?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

